![molecular formula C15H27NO4 B2978098 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid CAS No. 2137780-07-3](/img/structure/B2978098.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid is an organic compound with the molecular formula C15H27NO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and a cycloheptyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mécanisme D'action
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound may interact with peptide or protein targets.
Mode of Action
The compound, being a Boc-protected amino acid, likely interacts with its targets through the formation of peptide bonds. The Boc group serves as a protective group for the amino function during peptide synthesis . It prevents unwanted side reactions, allowing for selective and controlled peptide bond formation .
Biochemical Pathways
The compound is likely involved in the biochemical pathways of peptide synthesis. Specifically, it may be used as a starting material in dipeptide synthesis . The Boc group is removed under acidic conditions, revealing the amino group that can then form a peptide bond with another amino acid .
Result of Action
The primary result of the action of 3-((tert-Butoxycarbonyl)amino)-2-cycloheptylpropanoic acid is likely the formation of peptides through peptide bond formation . This could potentially lead to the synthesis of biologically active peptides, depending on the specific sequence of amino acids used.
Action Environment
The action of 3-((tert-Butoxycarbonyl)amino)-2-cycloheptylpropanoic acid is likely influenced by various environmental factors. For instance, the pH of the environment would be crucial, as the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility may also affect its action. It’s reported that Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. The process begins with the reaction of cycloheptylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.
Coupling Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are employed, often in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Deprotection Reactions: The free amine form of the compound.
Coupling Reactions: Peptides or other amide-linked products.
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is involved in the design and synthesis of novel therapeutic agents, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpropanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylpropanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclobutyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
2-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMEQQSWCHOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2978015.png)
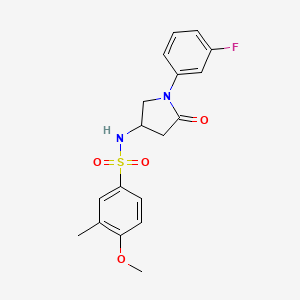
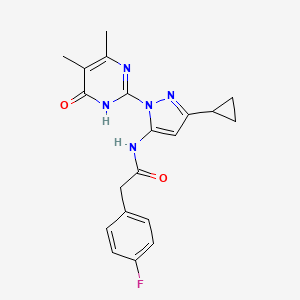

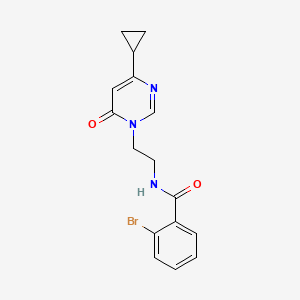

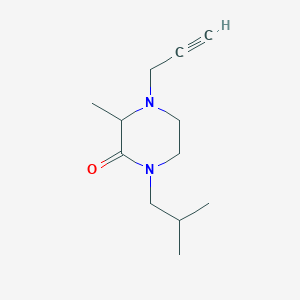
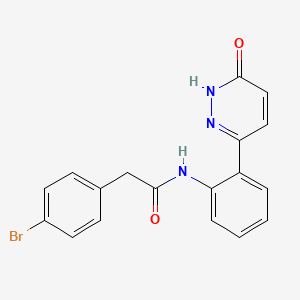
![N'-benzyl-N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2978027.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
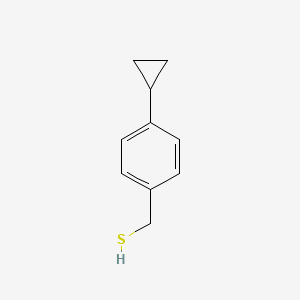
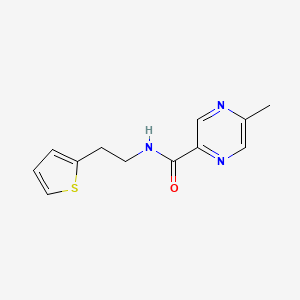

![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
